3-Trifluoromethanesulfonylpropane-1-sulfonamide
Description
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Allocation
The International Union of Pure and Applied Chemistry systematic name for this compound is established as 3-(trifluoromethylsulfonyl)propane-1-sulfonamide, which precisely describes the molecular architecture through systematic nomenclature conventions. This designation follows standard organic chemistry naming protocols by identifying the longest carbon chain as a propane unit and systematically numbering the substituent positions. The trifluoromethylsulfonyl group is positioned at the 3-carbon of the propane chain, while the sulfonamide functionality occupies the 1-position, creating a clear structural mapping that enables unambiguous identification.
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO4S2/c5-4(6,7)13(9,10)2-1-3-14(8,11)12/h1-3H2,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZBVCVWSRWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)C(F)(F)F)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218961 | |
| Record name | 1-Propanesulfonamide, 3-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126163-38-8 | |
| Record name | 1-Propanesulfonamide, 3-[(trifluoromethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126163-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanesulfonamide, 3-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Synthetic Overview
3-Trifluoromethanesulfonylpropane-1-sulfonamide features a propane backbone substituted at the 1- and 3-positions with sulfonamide and trifluoromethanesulfonyl groups, respectively. The molecular symmetry and electron-withdrawing trifluoromethyl group impose challenges in regioselective synthesis, necessitating precise control over reaction parameters.
Key Synthetic Challenges
- Regioselective sulfonation : Introducing sulfonyl groups at specific positions on propane without over-functionalization.
- Stability of intermediates : Sulfonic acid derivatives (e.g., sultones) are prone to hydrolysis, requiring anhydrous conditions.
- Solvent compatibility : Polar aprotic solvents enhance solubility of sulfonyl chlorides but may hinder crystallization.
Microchannel Reactor-Based Synthesis
Adapting methodologies from morpholine propanesulfonic acid synthesis, microreactors enable rapid mixing and temperature control, critical for exothermic sulfonation reactions.
Reaction Protocol
- Feedstock preparation :
- Continuous-flow reaction :
- Pump solutions A and B into a microchannel reactor at 28 kg/h and 13.88 kg/h, respectively.
- Residence time: <2 minutes at 25°C.
- Workup :
Advantages of Microreactors
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent A:B ratio | 1:1 to 10:1 | 7:3 | +12% |
| Temperature (°C) | -10 to 40 | 25 | +8% |
| Flow rate (kg/h) | 15–40 (A), 5–30 (B) | 28 (A), 13.88 (B) | +15% |
Oxidative Coupling of Sulfonamides
The oxidative system (t-BuOCl + NaI) facilitates iodotriflamidation of allyltriflamide derivatives, offering a pathway to trifluoromethanesulfonyl-rich architectures.
Reaction Mechanism
- Iodine generation :
$$ \text{t-BuOCl} + \text{NaI} \rightarrow \text{t-BuOH} + \text{NaCl} + \text{I}_2 $$ - Electrophilic iodination :
$$ \text{TfN(CH}2\text{CHCH}2) + \text{I}2 \rightarrow \text{TfN(CH}2\text{CHI-CH}_2\text{I)} $$ - Nucleophilic displacement :
Triflamide attacks iodinated intermediates, forming C-S bonds.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Microreactor | 99.2 | 99.5 | High | 120 |
| Oxidative coupling | 82 | 95 | Moderate | 340 |
| Batch reactor | 75 | 90 | Low | 90 |
Key observations :
Solvent and Additive Screening
Industrial-Scale Adaptation
Process Intensification
Waste Management
- Solvent recovery : Distillation reclaims >95% DCM/isopropanol.
- Salt byproducts : NaI from oxidative methods recycled via electrolysis.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethanesulfonylpropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .
Scientific Research Applications
3-Trifluoromethanesulfonylpropane-1-sulfonamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and stability.
Industry: The compound is used in catalysis studies and the development of new materials.
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonylpropane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, allowing it to effectively participate in various chemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Similar Compounds
Key Structural Features
The compound’s distinguishing feature is its dual sulfonyl substitution. In contrast:
- Methyl Trifluoromethanesulfonate () replaces the sulfonamide with a methyl ester (-OCH₃), resulting in a reactive trifluoromethanesulfonyl ester .
- 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide () substitutes the trifluoromethanesulfonyl group with a 3-(trifluoromethyl)phenoxy moiety, introducing aromaticity and increased lipophilicity .
Molecular Properties
- Lipophilicity: The phenoxy group in ’s compound increases hydrophobicity, whereas the trifluoromethanesulfonyl group in the target may balance lipophilicity and metabolic stability .
Methyl Trifluoromethanesulfonate ()
- Reactivity : As a methylating agent, it participates in electrophilic substitutions, transferring the methyl group to nucleophiles (e.g., alcohols, amines). Its H314 hazard classification underscores high reactivity and corrosivity .
- Applications : Widely used in organic synthesis for introducing methyl groups.
3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide ()
Target Compound
Biological Activity
3-Trifluoromethanesulfonylpropane-1-sulfonamide (CAS Number: 123924597) is a sulfonamide compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 284.24 g/mol
The presence of trifluoromethyl and sulfonamide groups in its structure is significant for its biological activity, particularly in antimicrobial and antiviral properties.
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antibacterial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase.
- Mechanism of Action : Sulfonamides mimic PABA, leading to the inhibition of dihydropteroate synthase, ultimately blocking the synthesis of folate and impairing bacterial growth .
Antiviral Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising antiviral activities against various viral pathogens. For instance, modifications in the sulfonamide structure can enhance their efficacy against viruses such as HIV and Ebola.
- Case Study : A sulfonamide derivative demonstrated an IC value below 5.0 μM against HIV-1, indicating potent antiviral activity .
Structure-Activity Relationship (SAR)
Research has shown that the biological activity of sulfonamides can be significantly influenced by their structural components. The introduction of different substituents can enhance their efficacy against specific pathogens.
| Compound | Antiviral Activity | IC (μM) |
|---|---|---|
| Compound A | HIV-1 Inhibition | <5.0 |
| Compound B | Ebola Glycoprotein Inhibition | Comparable to sertraline |
| This compound | TBD | TBD |
Safety and Toxicity
While sulfonamides are generally considered safe when used appropriately, they can cause adverse effects in some individuals, including hypersensitivity reactions and hematological disorders. The safety profile of this compound needs thorough investigation through clinical trials to establish its risk-benefit ratio.
Q & A
Q. What are the optimal synthetic routes for 3-trifluoromethanesulfonylpropane-1-sulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation reactions using trifluoromethanesulfonic acid derivatives. Key steps include controlling temperature (room temperature to reflux), solvent selection (e.g., dichloromethane or acetonitrile), and inert atmospheres to prevent moisture interference. For example, sulfonylating agents like trifluoromethanesulfonyl chloride may react with propane-1-sulfonamide precursors. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification using column chromatography .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for confirming trifluoromethyl and sulfonamide groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% as per GC/TLC). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural data .
Q. How should this compound be stored to maintain stability?
The compound should be stored in anhydrous conditions under inert gas (e.g., argon) at low temperatures (-20°C). Aqueous stability is limited; avoid prolonged exposure to moisture or acidic/basic environments, as the sulfonamide group may hydrolyze. Stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity) can identify shelf-life parameters .
Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?
The sulfonamide group participates in hydrogen bonding with biological targets, while the trifluoromethanesulfonyl moiety enhances metabolic stability. It can undergo nucleophilic substitutions at the sulfonyl group or serve as a leaving group in coupling reactions. Computational docking studies (e.g., AutoDock) predict interactions with enzymes like carbonic anhydrase .
Q. How can solubility challenges be addressed during purification?
Low solubility in polar solvents may require gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures). Recrystallization from dimethyl sulfoxide (DMSO)-water mixtures or tert-butyl methyl ether (TBME) can improve purity. Solubility parameters (Hansen solubility parameters) guide solvent selection .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scale-up?
A factorial design evaluates variables like temperature, solvent ratio, and catalyst concentration. For example, varying reaction time (3–7 days) and solvent polarity (THF vs. acetonitrile) identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions .
Q. How to resolve contradictions between purity assays and observed reactivity?
Discrepancies may arise from undetected impurities (e.g., residual solvents or byproducts). Use orthogonal methods: combine HPLC with ion chromatography for ionic impurities and differential scanning calorimetry (DSC) to detect polymorphic forms. Statistical tools like principal component analysis (PCA) correlate purity data with reactivity .
Q. What environmental impacts are associated with perfluorinated sulfonamides like this compound?
Perfluorinated compounds exhibit persistence in aquatic systems. Assess environmental fate using OECD 307 guidelines (aerobic biodegradation) and quantify bioaccumulation potential via octanol-water partition coefficients (). Remediation strategies may include advanced oxidation processes (AOPs) or adsorption onto activated carbon .
Q. Can computational models predict interactions with biological targets?
Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict binding affinities. For instance, docking into the ATP-binding pocket of kinases using Schrödinger Suite evaluates inhibitory potential. Density functional theory (DFT) calculations optimize transition states for sulfonamide reactions .
Q. What challenges arise during industrial-scale synthesis, and how are they mitigated?
Scale-up introduces heat transfer limitations and mixing inefficiencies. Use process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Membrane separation technologies (e.g., nanofiltration) purify intermediates, while continuous-flow reactors enhance reproducibility and safety .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the trifluoromethanesulfonyl group .
- Characterization : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs NMR Predictor) to resolve ambiguous peaks .
- Environmental Testing : Follow EPA guidelines for perfluorinated compound analysis, including LC-MS/MS for trace detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
